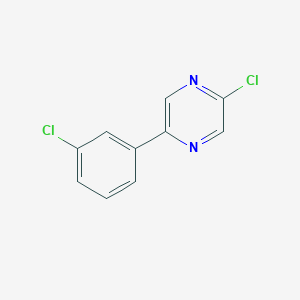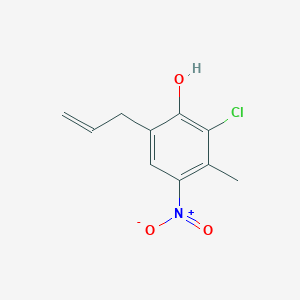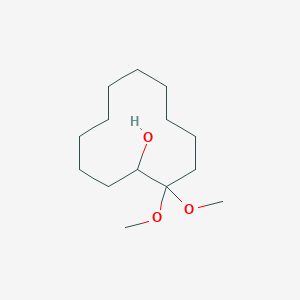![molecular formula C20H21AsPbS2 B14377077 Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane CAS No. 89901-35-9](/img/structure/B14377077.png)
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane is a complex organometallic compound that features a unique combination of arsenic, lead, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane typically involves the reaction of dimethyl sulfide with triphenylplumbyl chloride in the presence of a base, followed by the introduction of arsenic pentachloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and consistency. This could include multiple purification stages, such as recrystallization and chromatography, to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. Additionally, it may disrupt cellular processes by interacting with metal ions and other essential biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3,4,5,6-pentachlorophenyl)sulfanyl-triphenylplumbane
- (4-chlorophenyl)sulfanyl-triphenylplumbane
- (4-fluorophenyl)sulfanyl-triphenylplumbane
Uniqueness
Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane is unique due to its specific combination of arsenic, lead, and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
89901-35-9 |
|---|---|
Fórmula molecular |
C20H21AsPbS2 |
Peso molecular |
607 g/mol |
Nombre IUPAC |
dimethyl-sulfanylidene-triphenylplumbylsulfanyl-λ5-arsane |
InChI |
InChI=1S/3C6H5.C2H7AsS2.Pb/c3*1-2-4-6-5-3-1;1-3(2,4)5;/h3*1-5H;1-2H3,(H,4,5);/q;;;;+1/p-1 |
Clave InChI |
PUZSXNWUJLKEHB-UHFFFAOYSA-M |
SMILES canónico |
C[As](=S)(C)S[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


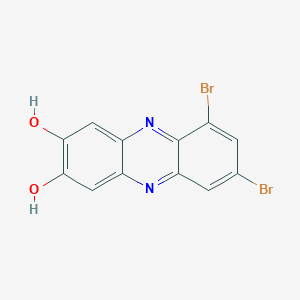
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
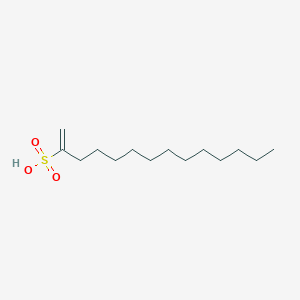

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
